N-(4-ethylphenyl)-2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide
Description
This compound features a pyrazolo[1,5-a]pyrazine core substituted at position 2 with a 2-methoxyphenyl group and at position 4 with a sulfanyl acetamide moiety. The acetamide is further substituted with a 4-ethylphenyl group. Its molecular formula is C₂₃H₂₂N₄O₂S, with a molecular weight of 426.51 g/mol.
Properties
Molecular Formula |
C23H22N4O2S |
|---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
N-(4-ethylphenyl)-2-[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetamide |
InChI |
InChI=1S/C23H22N4O2S/c1-3-16-8-10-17(11-9-16)25-22(28)15-30-23-20-14-19(26-27(20)13-12-24-23)18-6-4-5-7-21(18)29-2/h4-14H,3,15H2,1-2H3,(H,25,28) |
InChI Key |
DZHKLTNGPGUFIW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=CC=C4OC |
Origin of Product |
United States |
Biological Activity
N-(4-ethylphenyl)-2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide, with the CAS number 1021229-06-0, is a complex organic compound known for its potential biological activities. The compound's unique structure, characterized by a pyrazolo[1,5-a]pyrazin ring and a sulfanyl group, suggests various interactions at the molecular level that could lead to significant therapeutic effects.
Chemical Structure and Properties
The molecular formula of this compound is C23H22N4O2S, with a molecular weight of approximately 418.5 g/mol. The structural features include:
- Pyrazolo[1,5-a]pyrazin ring : A bicyclic structure that can contribute to biological activity through interactions with various biological targets.
- Sulfanyl group : This functional group may enhance the compound's reactivity and binding affinity to proteins.
Anticancer Properties
Preliminary studies indicate that this compound exhibits significant anticancer potential. It has been shown to inhibit certain protein kinases that are often dysregulated in cancer cells. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cell lines.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10 | Inhibition of protein kinases |
| HeLa | 8 | Induction of apoptosis |
| A549 | 12 | Cell cycle arrest |
Antimicrobial Effects
The compound has also been evaluated for antimicrobial activity. It demonstrated moderate inhibitory effects against various bacterial strains, suggesting potential as an antimicrobial agent.
Table 2: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
Research indicates that the biological activity of this compound may involve:
- Inhibition of Kinase Activity : The compound binds to the ATP-binding site of specific kinases, disrupting their function.
- Induction of Apoptosis : By activating pathways leading to programmed cell death, it may effectively reduce tumor size and spread.
Case Studies
A recent study investigated the effects of this compound on human cancer cell lines. The findings revealed that doses as low as 8 µM were sufficient to induce apoptosis in HeLa cells, with a significant increase in caspase activity observed.
Case Study Summary
- Objective : To evaluate the apoptotic effect of this compound on cervical cancer cells.
- Results : Increased caspase activation and DNA fragmentation were noted at concentrations above 8 µM.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Pyrazolo[1,5-a]pyrazine Derivatives
Compound A : 2-{[2-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide
- Structure: Pyrazolo[1,5-a]pyrazine with a 4-methoxyphenyl group (position 2) and a 4-phenoxyphenyl acetamide (position 4).
- Molecular Weight : 488.56 g/mol (C₂₇H₂₀N₄O₃S).
- Key Differences: Substituent Position: 4-methoxy vs. 2-methoxy on the pyrazolo core. The para-methoxy group may reduce steric hindrance compared to the ortho position in the target compound. Acetamide Group: 4-phenoxyphenyl introduces a bulkier, more lipophilic substituent than 4-ethylphenyl.
- Implications : Enhanced lipophilicity may improve membrane permeability but reduce aqueous solubility .
Compound B : 2-{[2-(4-Chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide
Pyrazolo[1,5-a]pyrimidine Analogs
Compound C : N-(2-Bromo-4-methylphenyl)-2-(5-methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)acetamide
- Structure : Pyrazolo[1,5-a]pyrimidine core with 5-methyl and 2-phenyl substituents; acetamide linked to bromo-methylphenyl.
- Molecular Weight : 505.33 g/mol (C₂₃H₂₀BrN₅O).
- Key Differences: Heterocycle: Pyrimidine ring (vs. Substituents: Bromine increases molecular weight and may enhance halogen bonding.
Fluorinated Derivatives
Compound D (G420-0511) : 2-{[2-(4-Fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide
- Structure : 4-fluorophenyl on the pyrazolo core and trifluoromethylphenyl acetamide.
- Molecular Weight : 446.42 g/mol (C₂₁H₁₄F₄N₄OS).
- Key Differences :
- Fluorine Substituents : Fluorine’s electronegativity and trifluoromethyl’s lipophilicity may enhance blood-brain barrier penetration.
- Acetamide Group : Trifluoromethylphenyl is highly hydrophobic compared to 4-ethylphenyl.
- Implications : Fluorinated analogs often exhibit improved metabolic stability and bioavailability .
Structural-Activity Relationship (SAR) Analysis
| Parameter | Target Compound | Compound A | Compound B | Compound D (G420-0511) |
|---|---|---|---|---|
| Core Structure | Pyrazolo[1,5-a]pyrazine | Pyrazolo[1,5-a]pyrazine | Pyrazolo[1,5-a]pyrazine | Pyrazolo[1,5-a]pyrazine |
| Position 2 Substituent | 2-Methoxyphenyl | 4-Methoxyphenyl | 4-Chlorophenyl | 4-Fluorophenyl |
| Position 4 Substituent | Sulfanyl acetamide (4-ethylphenyl) | Sulfanyl acetamide (4-phenoxyphenyl) | Sulfanyl acetamide (3-methylsulfanylphenyl) | Sulfanyl acetamide (2-trifluoromethylphenyl) |
| Molecular Weight | 426.51 g/mol | 488.56 g/mol | 453.95 g/mol | 446.42 g/mol |
| Key Electronic Effects | Electron-donating (methoxy) | Electron-donating (methoxy) | Electron-withdrawing (Cl) | Electron-withdrawing (F, CF₃) |
- Substituent Position : Ortho-methoxy (target) vs. para-substituted analogs (A, B, D) may lead to distinct steric and electronic interactions with biological targets.
- Halogen vs.
- Acetamide Modifications: Phenoxy (Compound A) and trifluoromethyl (Compound D) groups enhance lipophilicity, which may improve tissue penetration but reduce solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
